2-(1-Cyclopropylethoxy)-5-fluoropyrimidine
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Description
Synthesis Analysis
The synthesis of fluoropyrimidine derivatives often involves chemically combining specific moieties to achieve the desired molecular structure. For instance, a novel dimeric fluoropyrimidine molecule was synthesized from two deblocked 5-fluoro-2'-deoxyuridine mononucleotide moieties, showcasing the intricate process of creating fluoropyrimidine derivatives through chemical synthesis (Gasparini et al., 1994).
Molecular Structure Analysis
The molecular structure of fluoropyrimidine derivatives is typically confirmed through advanced analytical techniques. For instance, the structure of synthesized molecules can be verified by mass spectrometric analyses, as demonstrated in the synthesis of fluoropyrimidine derivatives (Gasparini et al., 1994).
Chemical Reactions and Properties
Fluoropyrimidine derivatives undergo various chemical reactions, leading to the formation of other compounds. For example, in human erythrocytes, a dimeric fluoropyrimidine molecule was transformed to 5-fluoro-2'-deoxyuridine and 5-fluorouracil through intermediate formations, highlighting the complex chemical reactions these compounds can undergo (Gasparini et al., 1994).
Physical Properties Analysis
The physical properties of fluoropyrimidine derivatives, such as crystal structure and molecular conformations, are crucial for understanding their behavior and potential applications. For instance, the crystal structure of 5-fluoro-2′-deoxy-β-uridine was determined by x-ray analysis, providing insights into the bond lengths and angles that could influence nucleic acid structures (Harris & MacIntyre, 1964).
Chemical Properties Analysis
The chemical properties of fluoropyrimidine derivatives, including their reactivity and interaction with other compounds, are essential for their application in various fields. For example, the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids as an antibacterial agent illustrate the chemical versatility of fluoropyrimidine compounds (Miyamoto et al., 1987).
Scientific Research Applications
Pharmacogenomics in Chemotherapy
- Pharmacogenomic Testing : Fluoropyrimidines like 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine are common in treating cancers such as colorectal and gastrointestinal. Research highlights the value of pharmacogenomic testing in predicting patient responses to these drugs, potentially improving treatment outcomes and cost-effectiveness (Di Francia et al., 2015).
Molecular and Cellular Studies
- DNA-Based Nanoscaffolds for Cancer Therapy : DNA nanoscaffolds have been used to enhance the delivery and efficacy of fluoropyrimidine derivatives in colorectal cancer therapy. These nanostructures show promise in overcoming cancer cell resistance (Jorge et al., 2018).
Pharmacokinetics and Dosing
- Pharmacokinetic Studies : The pharmacokinetics of S-1, an oral fluoropyrimidine which includes 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine derivatives, have been studied to determine optimal dosing schedules and reduce toxicity, enhancing the effectiveness of cancer treatment (Chu et al., 2004).
Clinical Pharmacogenetics
- DPYD Genotype and Fluoropyrimidine Dosing : Understanding the genetic variations in DPYD, the gene encoding dihydropyrimidine dehydrogenase (DPD), is crucial for dosing fluoropyrimidine-based chemotherapy, as variations can lead to severe toxicity (Caudle et al., 2013).
Cancer Therapy Optimization
- Optimizing Chemotherapy Regimens : Studies on combination therapies involving fluoropyrimidines (including 2-(1-Cyclopropylethoxy)-5-fluoropyrimidine derivatives) have been conducted to improve the treatment of metastatic colorectal cancer, highlighting the significance of personalized medicine in oncology (Kim et al., 2013).
Future Directions in Chemotherapy
- Novel Inhibitors for Enhanced Therapy : Research on TAS-114, a dual dUTPase/DPD inhibitor, suggests it can improve the therapeutic efficacy of fluoropyrimidine-based chemotherapy. This represents a new strategy for enhancing cancer treatment effectiveness (Yano et al., 2018).
properties
IUPAC Name |
2-(1-cyclopropylethoxy)-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-6(7-2-3-7)13-9-11-4-8(10)5-12-9/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYFGKYXDMJLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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